molecular formula C14H16O3 B2953123 6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one CAS No. 135110-68-8

6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Cat. No.: B2953123
CAS No.: 135110-68-8
M. Wt: 232.279
InChI Key: MWAGQRLEBNHEKW-UHFFFAOYSA-N
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Description

6-Hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one is a spirocyclic chromanone derivative characterized by a chromene ring fused to a cyclohexanone moiety via a spiro carbon atom, with a hydroxyl group at the 6-position. This compound is synthesized via Kabbe condensation, where 1,1'-(4,6-dihydroxy-1,3-phenylene)bis(ethylene glycol monomethyl ether) reacts with cyclohexanone in ethanol under reflux, using pyrrolidine as a base . Subsequent reactions with benzaldehydes yield coumarin hybrids, which undergo intramolecular cyclization in trifluoroacetic acid to form spirochromanones . The compound has demonstrated antimicrobial and antifungal activities, though specific potency data remain undisclosed in the provided evidence .

Properties

IUPAC Name

6-hydroxyspiro[3H-chromene-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-10-4-5-13-11(8-10)12(16)9-14(17-13)6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAGQRLEBNHEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one typically involves a multi-step process. One common method includes the Claisen rearrangement followed by the formation of an o-quinone methide intermediate and subsequent electrocyclization

Industrial Production Methods

While specific industrial production methods for 6-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

6-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways can vary depending on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Group Variations
Compound Name Substituents/Features Key Properties Biological Activity Reference
6-Hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one Hydroxyl at C6, chromene-cyclohexanone spiro system Moderate polarity due to hydroxyl group Antimicrobial, antifungal
5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one Dihydroxy groups at C5 and C7 Increased hydrogen-bonding capacity Not explicitly reported
3′,8-Dibenzylidene-spiro[chromene-2,1'-cyclohexan]-2′-one Benzylidene moieties, conjugated double bonds Enhanced π-π interactions, planar structure Structural analysis only
6-Chloro-3-(3-hydroxypropenyl)-4H-benzopyran-4-one Chloro at C6, propenyl side chain Higher lipophilicity Antitumor potential (in silico)
Spiro[(2H,3H)quinazoline-2,1'-cyclohexan]-4(1H)-one Quinazoline ring fused to cyclohexanone Improved binding to enzyme active sites Anti-inflammatory, analgesic (IC₅₀: 10–50 μM)
  • Key Structural Insights: The hydroxyl group in 6-hydroxyspiro[...] enhances water solubility compared to non-polar derivatives like benzylidene-substituted analogs . Spiro quinazoline derivatives exhibit superior anti-inflammatory activity due to their ability to inhibit cyclooxygenase (COX) enzymes via hydrogen bonding and hydrophobic interactions .

Biological Activity

6-Hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spiro structure that combines chromene and cyclohexane moieties. Its molecular formula is C14H16O3C_{14}H_{16}O_3, and it possesses hydroxyl functional groups that are critical for its biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, a study demonstrated that derivatives of this compound exhibited significant inhibitory effects against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum .

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Xanthomonas axonopodis15100
Ralstonia solanacearum18100

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. The compound demonstrated a significant ability to scavenge free radicals, which suggests its potential use in preventing oxidative stress-related diseases .

Cytotoxicity and Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies revealed that it could induce apoptosis in cancer cells through the activation of intrinsic pathways .

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular proliferation and survival.
  • Modulation of Signaling Pathways : It influences pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
  • Induction of Apoptosis : By activating caspases, the compound triggers programmed cell death in malignant cells.

Case Studies

  • Anticancer Efficacy : A study involving the treatment of breast cancer cells with varying concentrations of this compound showed a dose-dependent reduction in cell viability. The apoptosis was confirmed through flow cytometry analysis .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. This opens avenues for its application in neurodegenerative disorders .

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